

AMG319 vs. Placebo: Clinical Trial Results at a Glance

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Compound Focus: AMG319

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The following table summarizes the key outcomes from a randomized, double-blind, placebo-controlled phase II trial of **AMG319** as neoadjuvant therapy in patients with head and neck squamous cell carcinoma (HNSCC) [1] [2].

Trial Aspect	AMG319 (400 mg/day)	AMG319 (300 mg/day)	Placebo
Patient Numbers	15 patients [1]	6 patients [1]	Not specified in detail
Immune-Related Adverse Events (irAEs)	9 of 15 patients (60%) [1]	3 of 6 patients (50%) [1]	Significantly lower incidence [1]
Most Prevalent irAEs	Rash (29%), Diarrhea (29%), Transaminitis (14%) across AMG319 treatment groups [1]		
Treatment Discontinuation Due to irAEs	12 of 21 patients in total AMG319 groups [1]		Not applicable

Trial Aspect	AMG319 (400 mg/day)	AMG319 (300 mg/day)	Placebo
Median Time to Onset of irAEs	9 days [1]		Not applicable
Effect on Tumour-Infiltrating Treg Cells	Significant decrease in FOXP3 transcripts and Treg cell abundance [1]		No significant change
Effect on Tumour-Infiltrating CD8+ T Cells	Increased expression of IFNG, GZMB, and PRF1; enhanced cytotoxic potential [1]		No significant change
Objective Tumour Response	2 partial responses; 1 complete pathological response (all in patients with grade 3/4 irAEs) [1]		Not reported

Experimental Protocols and Methodologies

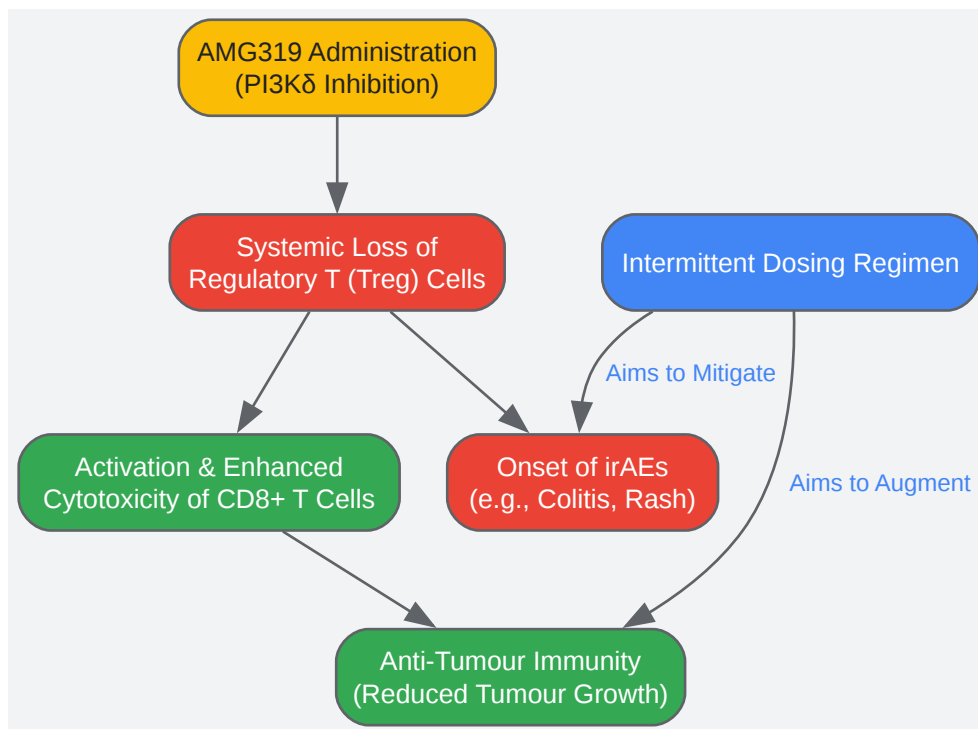
To help interpret the results, here are the methodologies used in the trial to generate the key data points [1]:

- **Trial Design:** A neoadjuvant, double-blind, placebo-controlled, randomized phase II trial. Patients with operable HNSCC were randomized in a 2:1 ratio (**AMG319**:placebo) and received the drug or placebo for 20-29 days before surgery [1] [2].
- **Target Inhibition Assay:** Phosphorylated AKT (pAKT) levels in B cells were measured to verify PI3K δ inhibition by **AMG319**. Blood samples were taken on days 1 and 15, 4 hours post-dosing [2].
- **Tumour Microenvironment Analysis:**
 - **RNA Sequencing:** Whole-tumour RNA-seq and bulk RNA-seq of sorted tumour-infiltrating CD8+ T cells were performed on pre- and post-treatment samples to identify differentially expressed genes [1].
 - **Single-Cell RNA Sequencing:** Used to analyze the heterogeneity of tumour-infiltrating T cells and Treg cells from various tissues in mouse models [1].
 - **Immunohistochemistry:** Employed to assess the abundance of Treg cells (FOXP3+ cells) in tumour tissue samples [1].
- **Immunocompetence Test:** Humoral and cellular immune responses to a tetanus vaccine were measured to confirm that the drug did not broadly suppress immune function outside the tumour

microenvironment [2].

Mechanism of Action and Toxicity Workflow

The efficacy and toxicity of **AMG319** are two sides of the same coin, driven by its mechanism of action. The diagram below illustrates this interconnected pathway.



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This diagram shows how PI3K δ inhibition by **AMG319** disrupts immune homeostasis. Preclinical mouse model data suggests that **intermittent dosing** may help decouple the desired anti-tumour effects from the detrimental toxicity [1].

Key Efficacy and Safety Insights for Researchers

- **Promising Immunomodulatory Activity:** The trial provides clear human evidence that PI3K δ inhibition can reprogram the tumour microenvironment, reducing immunosuppressive Treg cells and potentially activating anti-tumour T cell responses [1].

- **Significant Toxicity Challenge:** The high rate of rapid-onset irAEs, including severe colitis requiring colectomy in one patient, indicates that the therapeutic window for continuous daily dosing is narrow. This toxicity is mechanistically linked to the systemic loss of Treg cells [1].
- **Path Forward with Dosing Optimization:** The findings highlight that **alternative dosing schedules**, such as intermittent dosing, are not just a operational workaround but a biologically critical strategy to balance efficacy and safety. This approach was shown in mouse models to decrease tumour growth without inducing pathogenic T cells in the colon [1].

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References

1. Intermittent PI3K δ inhibition sustains anti-tumour immunity and ... [pmc.ncbi.nlm.nih.gov]
2. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

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